(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Catalog No.
S3005420
CAS No.
31571-14-9
M.F
C10H15NO2
M. Wt
181.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[...

CAS Number

31571-14-9

Product Name

(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

IUPAC Name

(1R,3E,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H15NO2

Molecular Weight

181.235

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+/t6-,10+/m1/s1

InChI Key

YRNPDSREMSMKIY-HAKKTOSXSA-N

SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C

Solubility

not available

The compound (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic structure characterized by a unique arrangement of functional groups and stereochemistry. This compound features a hydroxyimino group, which is known for its potential biological activity and reactivity in various

Involving (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be categorized into several types:

  • Oxidation-Reduction Reactions: The hydroxyimino group can undergo oxidation to form oxime derivatives or reduction to yield amines.
  • Nucleophilic Addition Reactions: The carbonyl carbon in the bicyclic structure can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form double bonds or other functional groups.

These reactions are significant in understanding the compound's reactivity and potential transformations in biological systems.

The biological activity of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is an area of active research. Compounds with hydroxyimino groups often exhibit pharmacological properties such as:

  • Antimicrobial Activity: Hydroxyimino derivatives have shown potential against various microbial strains.
  • Antioxidant Properties: The presence of hydroxyl and imino groups can contribute to antioxidant activities, protecting cells from oxidative stress.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially leading to therapeutic applications in treating diseases.

The precise mechanisms of action and efficacy depend on the structural characteristics and the biological context in which these compounds are used .

Several synthesis methods have been reported for obtaining (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one:

  • Starting from Bicyclic Ketones: One common approach involves the reaction of bicyclic ketones with hydroxylamine derivatives under acidic or basic conditions to yield hydroxyimino compounds.
  • Use of Protecting Groups: Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites on the molecule.
  • Multi-step Synthesis: A multi-step synthetic route may be necessary to construct the bicyclic framework while introducing the hydroxyimino functionality at a later stage.

These methods highlight the complexity of synthesizing this compound while ensuring high yield and purity.

The applications of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one are primarily focused on its potential medicinal properties:

  • Pharmaceutical Development: Due to its biological activity, this compound could serve as a lead structure for developing new drugs targeting infections or oxidative stress-related diseases.
  • Chemical Probes: It may also be utilized as a chemical probe in biological studies to elucidate mechanisms of action related to its biological effects.

Interaction studies for (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific proteins or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Conducting assays in cellular models to determine the compound's effects on cell viability and function.
  • Computational Modeling: Utilizing computational methods to predict interactions at the molecular level and optimize structural features for enhanced activity.

These studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.

When comparing (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with similar compounds, several noteworthy examples include:

Compound NameStructure TypeNotable FeaturesBiological Activity
3-Hydroxyamino-1-cyclopenteneCyclicHydroxylamine derivativeAntibacterial
5-Hydroxyiminopentanoic AcidLinearContains carboxylic acidAnti-inflammatory
4-Hydroxyiminobutyric AcidLinearShort-chain analogAntioxidant

Uniqueness

The uniqueness of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one lies in its bicyclic structure combined with a hydroxyimino group that may confer distinct pharmacological properties compared to linear analogs or simpler cyclic compounds. This structural complexity can lead to unique interactions within biological systems that are not observed with other similar compounds.

Evolution of Camphor Oxime Synthesis

The synthesis of camphor-derived oximes traces its origins to the late 19th century. In 1895, Angeli et al. pioneered the nitrosation of camphor oxime using nitrous acid, yielding nitroimine derivatives. Early methodologies relied on the direct reaction of camphor with hydroxylamine hydrochloride in ethanol, a process optimized through systematic studies on solvent ratios, reagent stoichiometry, and temperature control. For instance, camphor oxime synthesis achieved a mass ratio of 1:2 (camphor:ethanol) at 5°C, ensuring minimal side-product formation. These foundational approaches established the viability of oxime formation but faced limitations in regioselectivity and yield due to competing dimerization and oxidation pathways.

The Baudisch reaction, developed in the mid-20th century, expanded the scope of metal-mediated nitrosation by enabling ortho-quinonemonoxime complexes through aromatic ring activation. This method highlighted the role of metal centers in stabilizing reactive intermediates, a principle later exploited in modern catalytic systems. By the late 20th century, photochemical and thermal rearrangement strategies emerged, such as the irradiation of camphor oxime to generate lactams and nitriles, though these methods suffered from low yields (<1%) in early iterations.

Base-Catalyzed Nitrosation Approaches

Base-catalyzed nitrosation has proven critical for enhancing the efficiency of oxime formation. Traditional metal-free nitrosation often led to undesired byproducts, including dimerized nitroso compounds or oxidized alkenes. The introduction of nickel(II) chloride as a catalyst marked a turning point, enabling the nitrosation of α,β-unsaturated oximes at 100°C with 65–70% yields. Nickel centers act as C–H bond activators, stabilizing radical intermediates and preventing premature tautomerization.

Manganese dioxide (MnO₂) further advanced base-mediated nitrosation by facilitating Henry reactions between benzyl hydroxycarbamates and ketones. In the presence of quinidine, this method achieved 52–80% yields for oximes through enolate intermediate formation. Comparative studies revealed that metal involvement not only suppressed dimerization but also improved enantioselectivity in asymmetric syntheses. For example, iridium-catalyzed O-allylation of oximes with allylphosphates delivered products with 70–95% enantiomeric excess, underscoring the superiority of metal-base hybrid systems.

Modern High-Yield Synthesis Methods

Contemporary synthesis prioritizes yield optimization and operational simplicity. A landmark development involved the use of ethanol as a solvent in stoichiometric ratios (1:2 camphor:ethanol) at reduced temperatures (5°C), achieving near-quantitative camphor oxime precipitation. Transition-metal catalysts, such as gold(I) complexes, enabled regioselective O-allylation of oximes with aminoallenes, delivering 52–96% yields under mild conditions (room temperature, 5 hours). Silver triflate co-catalysts proved essential for generating active gold species, highlighting the interplay between Lewis acids and transition metals in modern protocols.

Copper-catalyzed annulation reactions further diversified synthetic routes. For instance, [3+2] cycloadditions between camphor oxime acetate and potassium O-ethyl carbonodithioate yielded thiazole derivatives with broad substrate compatibility. These methods exemplify the shift toward atom-economical and cascade reaction designs, minimizing purification steps while maximizing efficiency.

Improved Camphorquinone-3-Oxime Preparation Techniques

The preparation of camphorquinone-3-oxime has benefited from photochemical and rearrangement strategies. Irradiation of camphor oxime under nitrogen at 20–30°C generated oxaziridine intermediates, which underwent thermal rearrangement to lactams and amides. Although early photochemical methods suffered from low yields (0.17% for lactams), subsequent optimizations using toluene-p-sulphonyl chloride improved conversion rates to 85%.

Beckmann and Schmidt reactions provided alternative pathways to α-camphidone derivatives. Treatment of camphor oxime with azide-sulfuric acid in chloroform yielded α-camphidone, albeit in <1% yield, while hydroxylamine-O-sulfonic acid enhanced this to 46% under acidic conditions. Recent advances in enzymatic and asymmetric catalysis promise further refinements, particularly for pharmaceutical applications requiring high stereochemical purity.

XLogP3

2.3

Dates

Modify: 2023-08-17

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